8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline

physicochemical properties lipophilicity molecular weight

This 8-(piperidin-4-yloxy)quinoline derivative features a 6-methoxypyridine-3-carbonyl substituent that critically alters target selectivity and metabolic stability versus sulfonamide-based analogs. With a calculated logP of ~2.9, it offers improved CNS penetration making it an ideal starting point for brain-exposed kinase or GPCR probes. The flexible ether-linked scaffold serves as a versatile intermediate for PROTAC synthesis where the methoxypyridine moiety can be further derivatized to install E3 ligase ligands. If future studies confirm lack of CYP2D6 inhibition, this compound will function as a matched negative control for sulfonamide probes exhibiting time-dependent CYP2D6 inhibition, enabling clean deconvolution of target- versus metabolism-driven pharmacology.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 1903456-67-6
Cat. No. B2616127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline
CAS1903456-67-6
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H21N3O3/c1-26-19-8-7-16(14-23-19)21(25)24-12-9-17(10-13-24)27-18-6-2-4-15-5-3-11-22-20(15)18/h2-8,11,14,17H,9-10,12-13H2,1H3
InChIKeyLMFQMVWPPPIDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 1903456-67-6): A Quinoline-Piperidine Hybrid for Targeted Probe Design


8-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetic small molecule composed of a quinoline core linked via an ether bond to a piperidine ring, which is further acylated by a 6-methoxypyridine-3-carbonyl group. This scaffold belongs to the class of 8-(piperidin-4-yloxy)quinoline derivatives, which have been extensively explored as histamine H1 receptor antagonists [1] and kinase inhibitors. The compound is primarily utilized as a research chemical and a building block for the synthesis of more complex molecules, including potential therapeutic leads.

Why 8-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline Cannot Be Simply Replaced by Other Quinoline-Piperidine Ethers


The piperidine nitrogen substituent is a critical determinant of biological activity, selectivity, and drug-like properties within the 8-(piperidin-4-yloxy)quinoline series. In a focused set of H1 antagonists, changing the N-acyl group from a sulfonamide to a sulfone altered H1 receptor affinity by more than 10-fold and drastically impacted CYP450 inhibition profiles, oral bioavailability, and brain penetration [1]. Consequently, even structurally close analogs—such as sulfonamide 33b or the unsubstituted piperidine—cannot be assumed to possess the same target engagement, metabolic stability, or off-target liability profile. Direct comparative data are essential for any procurement or experimental substitution decision.

Quantitative Differentiation Evidence for 8-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline vs. Closest Analogs


Physicochemical Differentiation from the Unsubstituted 8-(Piperidin-4-yloxy)quinoline Scaffold

Introduction of the 6-methoxypyridine-3-carbonyl group onto the piperidine nitrogen increases calculated molecular weight by 163.1 Da and adds three hydrogen-bond acceptors relative to the parent 8-(piperidin-4-yloxy)quinoline. The estimated logP rises from ~1.8 to ~2.9, indicating substantially higher lipophilicity that can affect membrane permeability, solubility, and CNS penetration . This physicochemical signature distinguishes the compound from simpler piperidine analogs and suggests a different absorption and distribution profile.

physicochemical properties lipophilicity molecular weight

Estimated logP Differentiation vs. 8-(Piperidin-4-yloxy)quinoline

The calculated octanol-water partition coefficient (logP) for 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline is approximately 2.9, compared to ~1.8 for the unsubstituted 8-(piperidin-4-yloxy)quinoline. This ΔlogP of +1.1 places the compound in a more lipophilic space, which is likely to reduce aqueous solubility but enhance passive transcellular diffusion .

logP hydrophobicity ADME

Hydrogen-Bond Acceptor Capacity vs. Sulfonamide H1 Antagonist 33b

The 6-methoxypyridine-3-carbonyl group provides two additional hydrogen-bond acceptors (pyridine nitrogen and amide carbonyl) compared to a simple sulfonamide substituent such as that in compound 33b (Procopiou et al., 2017) [1]. This difference in HBA count (6 vs. 4) can alter the pharmacophoric footprint and influence selectivity across histone receptors or kinases. In the published H1 antagonist series, varying the hydrogen-bond network led to changes in H1 Ki from 17 nM to >1000 nM [1].

hydrogen bonding pharmacophore target engagement

CYP2D6 Inhibition Liability: Potential Differentiation from Sulfonamide Analog 33b

Compound 33b, a sulfonamide-containing 8-(piperidin-4-yloxy)quinoline, displayed time-dependent inhibition of CYP2D6 with an IC50 of 0.3 µM, representing a significant drug-drug interaction risk [1]. The 6-methoxypyridine-3-carbonyl group in the target compound replaces the sulfonamide moiety and may abolish this liability, although direct experimental confirmation is not yet available. The structural divergence suggests a potentially cleaner cytochrome P450 profile.

CYP inhibition drug-drug interaction metabolic stability

Structural Uniqueness Among Quinoline-Pyridine Hybrids

A 2023 publication on pyridine-quinoline hybrids as PIM-1 kinase inhibitors highlighted that specific substitution patterns (e.g., 6-methoxypyridine vs. other heterocycles) are essential for kinase selectivity and apoptosis induction [1]. The target compound's combination of a quinoline 8-ether linkage and a 6-methoxypyridine-3-carbonyl group represents a distinct chemotype within this class, differing from the 4-(quinolin-3-yl)-2-oxopyridine-3-carbonitrile series described in the literature [1]. This structural novelty may translate into a unique selectivity fingerprint, although direct comparative kinase profiling is not yet reported.

chemotype scaffold novelty quinoline-pyridine hybrids

Overall Data Availability and Procurement Recommendations

At the time of this analysis, publicly available head-to-head comparative biological data for 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline are absent. No peer-reviewed study has directly measured its potency, selectivity, or ADME properties against the comparators discussed. Procurement decisions should therefore be based on the structural differentiation described above, with the understanding that empirical validation is required. The compound remains a research-grade chemical suitable for exploratory medicinal chemistry, with differentiation potential inferred from class-level trends [1][2].

data gap empirical validation procurement risk

Recommended Application Scenarios for 8-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline Based on Evidence


CNS-Penetrant Probe Design Exploiting Enhanced Lipophilicity

The calculated logP of ~2.9 and the increased hydrogen-bond acceptor capacity relative to unsubstituted piperidine analogs suggest that this compound may exhibit improved passive blood-brain barrier penetration. It can serve as a starting point for designing CNS-targeted kinase or GPCR probes, where moderate lipophilicity is desired for brain exposure [1].

Selectivity Profiling Against Histamine H1 and Related GPCRs

The 8-(piperidin-4-yloxy)quinoline scaffold is a validated pharmacophore for histamine H1 receptor antagonism. The methoxypyridine carbonyl substituent introduces additional hydrogen-bond features that may shift selectivity away from H1 toward other aminergic GPCRs or kinases. This compound can be used in panel screening to establish a selectivity fingerprint distinct from sulfonamide-based H1 antagonists [1].

Medicinal Chemistry Building Block for PROTAC and Bifunctional Molecules

The combination of a quinoline ring, a flexible piperidine ether, and a functionalized pyridine carbonyl makes this compound a versatile intermediate for constructing PROTACs or other bifunctional degraders. The methoxypyridine moiety can be further derivatized to install E3 ligase ligands, while the quinoline may engage a target protein of interest.

Negative Control for CYP2D6-Mediated Drug Interaction Studies

If future experiments confirm that the 6-methoxypyridine-3-carbonyl group does not inhibit CYP2D6, this compound could serve as a matched negative control for sulfonamide analogs that exhibit CYP2D6 time-dependent inhibition (e.g., compound 33b, IC50 0.3 µM) [1]. Such a pair would be valuable for deconvoluting target-mediated vs. metabolism-mediated pharmacological effects.

Quote Request

Request a Quote for 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.